2-[(1-oxo-2,3-dihydro-1H-isoindol-4-yl)oxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-oxo-2,3-dihydro-1H-isoindol-4-yl)oxy]acetic acid is a chemical compound characterized by the presence of an isoindoline nucleus and an acetic acid moiety. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-oxo-2,3-dihydro-1H-isoindol-4-yl)oxy]acetic acid typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold, which is then further modified to obtain the desired compound . The reaction is usually carried out in a solvent such as isopropanol and water, with a catalyst like silica-supported niobium complex to enhance the yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in achieving higher yields and purity. The reaction conditions are optimized to ensure the efficient conversion of starting materials to the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(1-oxo-2,3-dihydro-1H-isoindol-4-yl)oxy]acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various derivatives of the isoindoline nucleus, such as hydroxylated, aminated, and alkylated derivatives
Scientific Research Applications
2-[(1-oxo-2,3-dihydro-1H-isoindol-4-yl)oxy]acetic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(1-oxo-2,3-dihydro-1H-isoindol-4-yl)oxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-oxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetic acid
- 2-[(1,3-dioxoisoindolin-2-yl)oxy]acetic acid
- 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
Uniqueness
2-[(1-oxo-2,3-dihydro-1H-isoindol-4-yl)oxy]acetic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
366453-24-9 |
---|---|
Molecular Formula |
C10H9NO4 |
Molecular Weight |
207.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.